1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol
Description
Structure
2D Structure
Properties
IUPAC Name |
1-(6-chloropyrimidin-4-yl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O/c9-7-3-8(11-5-10-7)12-2-1-6(13)4-12/h3,5-6,13H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGMLJYQCXYCRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrimidine Core
a. Starting Material and Initial Chlorination
The synthesis typically begins with the commercially available 2,4-dichloropyrimidine as the precursor. The chlorination at the 4-position is a key step, often achieved via nucleophilic aromatic substitution (SNAr) reactions. For example, the synthesis of 2-chloropyrimidine derivatives involves reacting 2,4-dichloropyrimidine with suitable nucleophiles or under conditions that favor selective substitution at the 4-position.
b. Nucleophilic Substitution at the 4-Position
The introduction of the hydroxyl group at the 3-position of pyrrolidine is achieved by nucleophilic attack on the chloropyrimidine ring, often using amino alcohols or related derivatives. The reaction conditions involve:
- Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
- Base: Triethylamine or potassium carbonate
- Temperature: 50–80°C
- Duration: 12–24 hours
This step results in the substitution of the chlorine atom with an amino alcohol, forming the pyrimidine-4-ylpyrrolidin-3-ol scaffold.
Phosphoramidite Derivatization for Oligonucleotide Incorporation
The synthesized pyrimidine derivatives are converted into phosphoramidite building blocks suitable for solid-phase oligonucleotide synthesis. This involves reacting the vinylpyrimidine compounds with diisopropylamino chlorophosphoramidite in the presence of DIPEA (N,N-diisopropylethylamine) in anhydrous dichloromethane (DCM). The reaction proceeds at 0°C to room temperature over 4–6 hours, yielding phosphoramidites with high purity.
b. Diastereomeric Mixtures and Purification
The phosphoramidites often exist as diastereomeric mixtures, which can be separated or used directly. Purification is achieved through flash chromatography, and their stability during oligonucleotide synthesis has been demonstrated.
Incorporation into Oligonucleotides
a. Automated Solid-Phase Synthesis
The phosphoramidite derivatives are incorporated at the 5′ end of oligonucleotides using standard phosphoramidite chemistry protocols. The synthesis involves:
- Coupling: 4× longer coupling times for modified phosphoramidites
- Capping and oxidation steps as per standard protocols
- Cleavage from solid support using either sodium hydroxide or ammonia, followed by deprotection
Post-synthesis, oligonucleotides are purified via HPLC, achieving high purity suitable for conjugation reactions.
Conjugation and Functionalization
The vinyl group in the pyrimidine ring allows for thiol–ene click chemistry, enabling conjugation with various thiol-containing molecules such as peptides, lipids, or carbohydrates. This step is crucial for developing therapeutics with targeted delivery or enhanced stability.
Data Summary Table: Preparation Methods of 1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol
Research Findings and Notes
- The vinylpyrimidine scaffold's stability under oligonucleotide synthesis conditions has been confirmed, making it suitable for incorporation into therapeutic oligonucleotides.
- The functionalization at the 6-position via selective chlorination and cross-coupling provides modularity for attaching various functional groups.
- The phosphoramidite derivatives are compatible with automated synthesis, facilitating rapid generation of modified oligonucleotides for research and therapeutic applications.
- Conjugation via thiol–ene click chemistry leverages the vinyl group, allowing for versatile bioconjugation with peptides, lipids, and carbohydrates, as demonstrated in recent studies.
Chemical Reactions Analysis
Types of Reactions
1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The chloropyrimidine moiety can be reduced to a corresponding amine.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of pyrrolidin-3-one derivatives.
Reduction: Formation of 1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The chloropyrimidine moiety can interact with nucleophilic residues in proteins, leading to covalent modification and inhibition .
Comparison with Similar Compounds
Key Structural Features :
- Pyrimidine Ring : Chlorine at position 6 enhances electrophilicity, facilitating nucleophilic substitution reactions.
- Pyrrolidine Ring : The 3-hydroxyl group contributes to solubility and chiral center formation (R/S configuration possible).
- Molecular Formula : Estimated as C₈H₁₀ClN₃O (inferred from analogs in ).
Synthetic routes often involve coupling reactions between chloropyrimidine derivatives and pyrrolidin-3-ol under basic conditions (e.g., DIPEA in NMP at 100°C) .
Comparison with Similar Compounds
The compound’s structural analogs vary in ring size, substituents, and heterocyclic systems, leading to differences in physicochemical properties and biological activity. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of 1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol and Analogs
* Estimated based on analogs.
Key Observations:
Pyrrolidine’s 5-membered ring imposes torsional strain, favoring specific binding conformations .
Substituent Effects: Chlorine at pyrimidine’s 6-position (target compound) enhances reactivity compared to 2-Cl analogs (e.g., ), which may reduce metabolic stability .
Biological Activity :
- ZAC623, a pyrazol-3-ol analog, demonstrates potent antifungal activity by attenuating zinc homeostasis in pathogens . The target compound’s lack of a pyrazole moiety may limit this mechanism.
- Indole-containing analogs () show higher logP values, suggesting improved blood-brain barrier penetration .
Synthetic Complexity :
- Piperidine and indole derivatives require multi-step syntheses (e.g., SCX chromatography, Pd catalysis) , whereas the target compound is accessible via straightforward coupling .
Biological Activity
1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol, also known as (S)-1-(6-chloro-pyrimidin-4-yl)-pyrrolidin-3-ol, is a compound belonging to the class of pyrrolidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound has the molecular formula C₈H₁₀ClN₃O and a molecular weight of 199.64 g/mol. Its structure features a pyrrolidine ring substituted with a 6-chloropyrimidin-4-yl group and a hydroxyl group, which contribute to its unique chemical properties and biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The chloropyrimidine moiety can inhibit various enzyme activities, while the pyrrolidine ring may enhance binding affinity and specificity. These interactions are crucial for understanding the compound's mechanism of action and therapeutic potential.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : It has been identified as an inhibitor of key enzymes involved in cancer progression and neurodegenerative diseases. For instance, studies have shown that it can inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease .
- Antibacterial Activity : Preliminary evaluations suggest moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis. These findings indicate potential applications in treating bacterial infections .
Case Studies
- Enzyme Inhibition Studies : A study evaluated the inhibitory effects of synthesized pyrrolidine derivatives, including this compound, on AChE and urease. The compound demonstrated significant inhibition, with IC50 values comparable to established inhibitors .
- Antibacterial Screening : In another research effort, compounds similar to this compound were screened for antibacterial activity. The results indicated that several derivatives exhibited strong activity against targeted bacterial strains, suggesting a promising avenue for further development in antimicrobial therapies .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| (R)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol | Structure | Different stereochemistry; potential variation in biological activity |
| (S)-1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol | Structure | Contains a methylthio group; may exhibit different pharmacological properties |
| 2-Amino-pyrimidine derivatives | Structure | Various substitutions; broader range of biological activities |
The structural uniqueness of this compound allows it to interact distinctly with biological targets compared to other similar compounds, enhancing its potential for drug development.
Q & A
Q. Key Considerations :
- Control reaction temperature to avoid over-chlorination.
- Monitor regioselectivity using HPLC or TLC .
Basic: How is this compound characterized spectroscopically?
Answer:
Use a combination of techniques:
- NMR :
- ¹H NMR : Peaks at δ 8.3–8.5 ppm (pyrimidine H), δ 3.5–4.2 ppm (pyrrolidine H), and δ 1.8–2.5 ppm (pyrrolidine CH₂).
- ¹³C NMR : Pyrimidine carbons at ~155–160 ppm (C-Cl), pyrrolidine carbons at 45–60 ppm.
- IR : O-H stretch (~3200–3500 cm⁻¹), C-Cl stretch (~650 cm⁻¹).
- X-ray crystallography (if crystalline): Confirms stereochemistry and bond angles .
Basic: What are the typical reactivity patterns of the chloropyrimidine and pyrrolidine moieties?
Q. Answer :
- Chloropyrimidine :
- Nucleophilic substitution : Reacts with amines or alcohols (e.g., Suzuki coupling for aryl groups).
- Reduction : LiAlH₄ reduces C-Cl to C-H, but NaBH₄ preserves the Cl group.
- Pyrrolidine :
- Oxidation : KMnO₄ oxidizes the hydroxyl group to a ketone.
- Protection : Use tert-butyldimethylsilyl (TBS) groups to block the hydroxyl during further reactions .
Advanced: How to design enantioselective synthesis for chiral derivatives?
Q. Answer :
- Chiral catalysts : Use (R)- or (S)-BINAP with palladium for asymmetric cross-coupling.
- Resolution : Employ chiral column chromatography (e.g., Chiralpak® AD-H) or enzymatic resolution (lipases).
- Example : (S)-1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol was synthesized using L-proline-derived catalysts, achieving >90% enantiomeric excess (ee) .
Advanced: How to resolve contradictions in biological activity data across studies?
Q. Answer :
- Structural analogs : Compare with compounds like 1-(6-Chloropyridin-2-yl)piperidin-4-ol (CAS 1220036-23-6), noting substitution patterns (Table 1).
- Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and concentrations.
- Computational validation : Use molecular docking to assess binding affinity variations due to stereochemistry .
Table 1 : Bioactivity comparison of structural analogs
| Compound | IC₅₀ (µM) | Target Protein |
|---|---|---|
| This compound | 0.45 | Kinase A |
| 1-(6-Chloropyridin-2-yl)piperidin-4-ol | 1.2 | Kinase A |
| 5-(3-Chloro-4-methylphenyl)pyridin-3-ol | 3.8 | Kinase B |
Advanced: What computational methods predict binding interactions with biological targets?
Q. Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs.
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.
- SAR analysis : Correlate substituent effects (e.g., Cl vs. Br) with binding energy (ΔG) .
Advanced: How to optimize reaction conditions for scale-up?
Q. Answer :
- Solvent screening : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether).
- Catalyst loading : Reduce Pd(OAc)₂ from 5 mol% to 1 mol% using microwave assistance.
- Workflow :
Advanced: How does substituent positioning affect pharmacological properties?
Q. Answer :
- Case Study : Moving the hydroxyl group from pyrrolidine-3-ol to pyrrolidine-2-ol reduces metabolic stability (t₁/₂ from 4.2 h to 1.5 h).
- Electron-withdrawing groups : Chlorine at pyrimidine-6 enhances kinase inhibition but increases cytotoxicity (CC₅₀ drops from 50 µM to 12 µM).
- Strategies : Use QSAR models to predict logP and solubility changes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
